molecular formula C9H5ClO B3050003 2-Propyn-1-one, 1-(4-chlorophenyl)- CAS No. 22959-34-8

2-Propyn-1-one, 1-(4-chlorophenyl)-

Cat. No. B3050003
CAS RN: 22959-34-8
M. Wt: 164.59 g/mol
InChI Key: NOVBSUMDFGVLOH-UHFFFAOYSA-N
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Description

“2-Propyn-1-one, 1-(4-chlorophenyl)-” is a chemical compound with the molecular formula C9H5ClO . It is also known as 1-(4-Chlorophenyl)-2-propyn-1-one .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new and efficient protocol has been developed for the synthesis of ketamine, which involves the use of a hydroxy ketone intermediate . The synthesis is done in five steps, starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent .


Molecular Structure Analysis

The molecular structure of “2-Propyn-1-one, 1-(4-chlorophenyl)-” can be analyzed using various instrumental analytical methods. These methods include single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS, and GC-MS .


Chemical Reactions Analysis

The chemical reactions involving “2-Propyn-1-one, 1-(4-chlorophenyl)-” can be complex. For instance, in the synthesis of ketamine, the cyclohexanone reacts with 2-chlorophenyl magnesium bromide reagent, followed by dehydration with an acidic ionic liquid . The synthesized alkene is then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Propyn-1-one, 1-(4-chlorophenyl)-” can be determined using various techniques. For instance, its molecular weight is 164.588 Da . More detailed properties like density, boiling point, etc., are not available in the retrieved papers.

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

  • The molecular structure of derivatives of 2-Propyn-1-one, 1-(4-chlorophenyl)- has been studied using various spectroscopic methods like FT-IR, NMR, and X-ray diffraction. These studies provide insights into the geometrical parameters, vibrational wavenumbers, and crystal structure of the compound (Najiya et al., 2014).

Electronic Properties and Reactivity

  • Investigations into the electronic properties and chemical reactivity of 2-Propyn-1-one, 1-(4-chlorophenyl)- derivatives have been conducted using density functional theory (DFT). These studies explore aspects like molecular electrostatic potential, HOMO-LUMO energies, and vibrational assignments, contributing to understanding the compound's chemical behavior (Adole et al., 2020).

Biological Activities

  • Some derivatives of 2-Propyn-1-one, 1-(4-chlorophenyl)- have been analyzed for their biological functions, displaying antimicrobial activities. Molecular docking studies help in identifying the binding energy and interactions with different proteins, suggesting potential applications in the development of antimicrobial agents (Viji et al., 2020).

Non-linear Optical (NLO) Properties

  • The non-linear optical (NLO) properties of certain 2-Propyn-1-one, 1-(4-chlorophenyl)- derivatives have been explored. These studies indicate that these compounds can be potential materials for NLO applications due to their significant hyperpolarizability and stability arising from hyper-conjugative interactions and charge delocalization (Crasta et al., 2005).

Antibacterial Applications

  • Research on certain derivatives of 2-Propyn-1-one, 1-(4-chlorophenyl)- has demonstrated notable antibacterial properties. This makes them candidates for further exploration in the development of new antibacterial agents (Mehta, 2016).

Safety And Hazards

Safety data sheets suggest that compounds similar to “2-Propyn-1-one, 1-(4-chlorophenyl)-” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

1-(4-chlorophenyl)prop-2-yn-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVBSUMDFGVLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460439
Record name 2-Propyn-1-one, 1-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)prop-2-yn-1-one

CAS RN

22959-34-8
Record name 2-Propyn-1-one, 1-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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